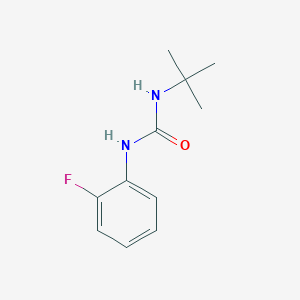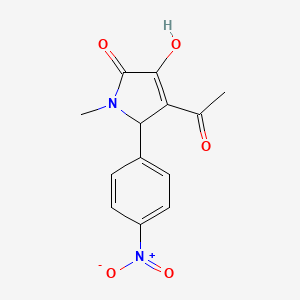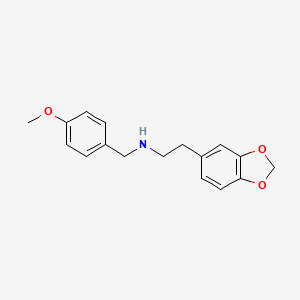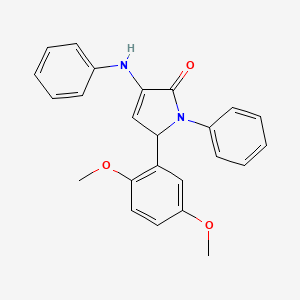![molecular formula C14H21NO2S B5124898 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine, also known as EMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a member of the morpholine family and has a unique chemical structure that makes it an attractive candidate for various research applications. In
Mécanisme D'action
The mechanism of action of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has also been shown to reduce inflammation and oxidative stress in the body. Additionally, 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research applications. 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine in lab experiments is its potential toxicity. Studies have shown that 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine can be toxic at high doses, and caution should be exercised when handling this compound.
Orientations Futures
There are many potential future directions for research on 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine. One area of research is the development of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine-based drugs for the treatment of cancer and neurological disorders. Another area of research is the investigation of the mechanism of action of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine and its interactions with other enzymes and proteins in the body. Additionally, research could be conducted to explore the potential applications of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine in other areas, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine, or 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine, is a chemical compound that has been widely studied for its potential applications in scientific research. 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has anti-cancer properties, anti-inflammatory properties, and may be useful in the treatment of neurological disorders. While 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has many potential applications, caution should be exercised when handling this compound due to its potential toxicity. Future research on 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine could lead to the development of new drugs for the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine involves several steps. The first step is the preparation of 4-ethyl-5-methyl-3-thiophenecarboxylic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base to yield 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine. The purity of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has been studied extensively for its potential applications in scientific research. One of the most promising applications of 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine is in the field of cancer research. Studies have shown that 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has anti-cancer properties and can inhibit the growth of cancer cells. 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, 4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-ethyl-5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-5-12-11(4)18-8-13(12)14(16)15-6-9(2)17-10(3)7-15/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZJWTNFICCYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CC(OC(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)(4-ethyl-5-methylthiophen-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)

![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)

![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)

![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)